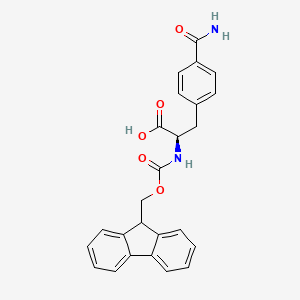

Fmoc-D-4-Carbamoylphe

描述

Overview of Fmoc-Protected Amino Acids as Building Blocks in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, requires a precise and controlled step-by-step approach. A key challenge is to prevent unwanted side reactions at the reactive amino group of an amino acid while its carboxyl group is being coupled to the growing peptide chain. creative-peptides.combiotage.com This is achieved by "protecting" the amino group with a temporary chemical moiety.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one such protecting group that has become the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov In Fmoc-based SPPS, an amino acid, with its amino group protected by Fmoc, is anchored to a solid resin support. creative-peptides.comresearchgate.net The synthesis proceeds in cycles:

Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. creative-peptides.comjmcs.org.mx

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed amino group, extending the peptide chain. nih.gov

Washing: Excess reagents are washed away before the next cycle begins. peptide.com

This method, known as the Fmoc/tBu strategy, offers significant advantages over the older Boc (tert-butyloxycarbonyl) chemistry, primarily due to its milder reaction conditions, which preserve the integrity of sensitive amino acids and complex peptide structures. creative-peptides.comnih.gov The widespread availability of high-purity Fmoc-protected amino acids has made the synthesis of even long and complex peptides routine in both academic and industrial laboratories. nih.govresearchgate.net

Table 1: Comparison of Fmoc and Boc Chemistries in SPPS

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| N-α-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., Trifluoroacetic acid, TFA) creative-peptides.combiotage.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) or stable to HF |

| Final Cleavage from Resin | Moderate acid (e.g., TFA cocktail) | Very strong acid (e.g., HF, TFMSA) biotage.com |

| Advantages | Milder conditions, suitable for sensitive peptides, easy automation. creative-peptides.comnih.gov | Effective for certain difficult sequences. |

| Disadvantages | Potential for side reactions like aspartimide formation. researchgate.net | Harsh acidic conditions can degrade the peptide or resin. biotage.com |

Significance of Fmoc-D-4-Carbamoylphe as a Versatile Amino Acid Derivative in Advanced Synthetic Methodologies

This compound is a derivative of the natural amino acid phenylalanine. Its significance lies in a combination of three key structural features: the Fmoc protecting group, the D-configuration of its chiral center, and the carbamoyl (B1232498) group at the para (4th) position of the phenyl ring.

The D-configuration is crucial in the design of therapeutic peptides. Most natural peptides are composed of L-amino acids and are rapidly degraded by proteases in the body. Incorporating D-amino acids like D-4-Carbamoylphenylalanine can significantly enhance the peptide's metabolic stability and prolong its half-life, making it a more effective drug candidate.

The carbamoyl group (-CONH2) on the phenyl side chain introduces a polar, hydrogen-bonding functional group. This allows for the creation of specific intramolecular or intermolecular interactions that can constrain the peptide's conformation or enhance its binding affinity and selectivity for a biological target, such as a receptor or enzyme. This ability to fine-tune molecular interactions is a cornerstone of modern drug design. Derivatives with modifications on the phenyl ring, such as chloro or cyano groups, are also used to explore structure-activity relationships. chemimpex.com

The primary documented application highlighting the significance of this compound is its use as a key building block in the synthesis of somatostatin (B550006) receptor antagonists, which are being investigated as potential antidiabetic agents. chemicalbook.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1217610-39-3 chemicalbook.com |

| Molecular Formula | C25H22N2O5 nih.gov |

| Molecular Weight | 430.45 g/mol |

| Appearance | White powder |

| Purity | ≥ 98% (by HPLC) jk-sci.com |

Research Trajectories and Academic Relevance of this compound-Containing Molecular Systems

The academic and industrial relevance of this compound is intrinsically linked to the development of novel peptide therapeutics, particularly somatostatin receptor modulators. chemicalbook.com Somatostatin is a natural peptide hormone that regulates a wide range of physiological processes by binding to five different receptor subtypes (SSTR1-5). wikipedia.orgmedchemexpress.com

Developing ligands that can selectively block (antagonize) these receptors is a major research goal for treating various diseases. nih.gov Somatostatin antagonists have shown promise in neuroendocrine tumors and are being explored for other conditions. wikipedia.orgnih.gov Research has indicated that radiolabeled somatostatin antagonists may be preferable to agonists for in-vivo tumor targeting. wustl.edu

The incorporation of this compound into synthetic peptide sequences allows researchers to create potent and selective somatostatin antagonists. chemicalbook.com The specific structure of this amino acid helps to orient the peptide in a way that promotes strong binding to the receptor without activating it, which is the defining characteristic of an antagonist. The development of such specialized molecules is a testament to the advanced state of peptide chemistry, where custom-designed building blocks are used to solve complex problems in medicine and biology.

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc D 4 Carbamoylphe and Its Integration into Complex Peptide Architectures

Strategic Synthesis of Fmoc-D-4-Carbamoylphe

The synthesis of this compound is a multi-step process that demands precise control over chemical reactions to ensure high purity and the correct stereochemistry. This involves the protection of the amino group, functionalization of the side chain, and ensuring the D-isomeric form.

Optimization of Fmoc Protection Protocols for Amino Acid Derivatives

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis. nih.gov The quality of Fmoc-protected amino acids is paramount, with high purity levels (>99%) being a standard requirement to avoid side reactions during peptide assembly. nih.gov

For the synthesis of this compound, the Fmoc group is typically introduced by reacting D-4-carbamoylphenylalanine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base. nih.gov Optimization of this step involves careful selection of the base and solvent system to maximize yield and purity while minimizing side reactions. nih.gov

Table 1: Parameters for Fmoc Protection Protocol Optimization

| Parameter | Considerations for Optimization | Potential Issues |

| Fmoc Reagent | Fmoc-OSu is commonly used due to its stability and reactivity. | Impurities in the Fmoc reagent can lead to side products. |

| Base | Diisopropylethylamine (DIEA) is a frequent choice. | Excess base can lead to racemization or side reactions. |

| Solvent | Dichloromethane (DCM) or a mixture of solvents is often used. | Solvent purity is crucial to avoid unwanted reactions. |

| Temperature | Reactions are typically run at room temperature. | Higher temperatures can increase the rate of side reactions. |

| Reaction Time | Monitored by techniques like TLC or HPLC to ensure completion. | Incomplete reactions result in lower yields. |

Regioselective Functionalization Techniques for the Phenylalanine Side Chain

A key step in the synthesis of this compound is the introduction of the carbamoyl (B1232498) group at the para-position of the phenylalanine side chain. This requires regioselective functionalization to ensure the correct isomer is formed. One common strategy involves the nitration of the phenyl ring, followed by reduction to an amine, and subsequent conversion to the carbamoyl group.

More advanced and direct methods for the synthesis of the carbamoylphenylalanine core are continually being explored. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the carbamoyl functionality with high regioselectivity.

Stereoselective Synthetic Approaches for D-Isomer Purity

Ensuring the stereochemical purity of the D-isomer is critical for the biological activity of the final peptide. Several strategies can be employed to achieve high enantiomeric excess.

One approach is to start with a commercially available chiral building block, such as D-phenylalanine, and carry out the necessary chemical transformations. Alternatively, stereoselective reduction of a ketone precursor can be used to establish the desired stereocenter. montclair.edu For example, the use of specific borohydride (B1222165) reagents can lead to the preferential formation of one stereoisomer. montclair.edu

Enzymatic resolution is another powerful technique. nih.gov Enzymes like aminoacylases can selectively act on one enantiomer of a racemic mixture, allowing for the separation of the desired D-isomer. This biocatalytic approach often provides high enantiomeric purity under mild reaction conditions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Employing this compound

Solid-phase peptide synthesis (SPPS) is the most widely used method for assembling peptides in a stepwise manner. openaccessjournals.com The incorporation of non-standard amino acids like this compound into a growing peptide chain requires careful optimization of the coupling conditions to ensure high efficiency and purity. nih.govgyrosproteintechnologies.com

Advanced Coupling Reagents and Reaction Condition Optimization for this compound Incorporation

The formation of the peptide bond between this compound and the N-terminus of the growing peptide chain is a critical step. The steric bulk and electronic properties of this non-standard amino acid can influence the coupling efficiency. biotage.com The choice of coupling reagent is therefore crucial for achieving high yields and minimizing side reactions like racemization. creative-peptides.comjpt.com

Table 2: Advanced Coupling Reagents for SPPS

| Coupling Reagent | Class | Key Features |

| HATU | Uronium Salt | High reactivity, low racemization, effective for sterically hindered amino acids. creative-peptides.comjpt.com |

| HCTU | Uronium Salt | Similar to HATU, offers high coupling efficiency. creative-peptides.com |

| COMU | Uronium Salt | High reactivity and solubility. creative-peptides.com |

| PyBOP | Phosphonium Salt | Good for difficult couplings, but can be more expensive. jpt.com |

| DIC/Oxyma | Carbodiimide/Additive | A common and cost-effective combination that minimizes side reactions. biotage.com |

Optimizing reaction conditions such as temperature, coupling time, and reagent concentration is also essential. creative-peptides.com For particularly difficult couplings, strategies like double coupling, where the coupling reaction is performed twice, can be employed to drive the reaction to completion. biotage.com Microwave-assisted peptide synthesis can also significantly accelerate coupling times and improve purity. creative-peptides.com

Methodologies for the Efficient Incorporation of this compound as a Non-Standard Amino Acid

The incorporation of non-standard amino acids presents unique challenges that require specialized methodologies. nih.gov The efficiency of incorporation can be affected by factors such as the compatibility of the protected amino acid with the SPPS protocol and the potential for side reactions.

To ensure efficient incorporation of this compound, it is important to:

Use high-quality, pure this compound: Impurities can interfere with the coupling reaction.

Select the appropriate resin: The choice of solid support can impact swelling, and therefore reaction kinetics. gyrosproteintechnologies.com

Optimize deprotection and washing steps: Complete removal of the Fmoc group and excess reagents is crucial to prevent deletion sequences and other side products. gyrosproteintechnologies.com

Monitor the reaction progress: Techniques like the Kaiser test can be used to confirm the completion of the coupling step.

The development of robust and efficient methods for the synthesis and incorporation of this compound and other non-standard amino acids is a continuing area of research, paving the way for the creation of novel and potent peptide-based therapeutics. core.ac.ukresearchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.3. Orthogonal Protecting Group Strategies in the Assembly of Complex Peptide Sequences wikipedia.orgmasterorganicchemistry.com 2.2.4. Approaches for the Suppression of Racemization During Coupling Steps masterorganicchemistry.com 2.3. Solution-Phase Synthesis Protocols for this compound-Containing Peptides peptide.com 2.4. Refined Cleavage and Deprotection Techniques in Fmoc-Based Peptide Synthesis bachem.com 2.4.1. Selective Removal of the Fmoc Protecting Group from Peptide-Resin Conjugates wikipedia.orgbachem.comu-tokyo.ac.jp 2.4.2. Resin Cleavage Strategies for this compound Peptides and Derivatives sigmaaldrich.combachem.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structural Characterization and Conformational Analysis of Fmoc D 4 Carbamoylphe and Its Derived Peptides

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount in determining the three-dimensional structure of molecules.

Circular Dichroism (CD) spectroscopy is a powerful, widely-used technique for analyzing the secondary structure of peptides. americanpeptidesociety.orgnih.govcreative-proteomics.com It measures the differential absorption of left and right-circularly polarized light, providing insights into the peptide's folding and conformation. americanpeptidesociety.org Key secondary structures like α-helices, β-sheets, and random coils can be identified by their characteristic CD spectral signatures. americanpeptidesociety.orgcreative-proteomics.com For instance, α-helices typically show a strong negative peak around 222 nm and a positive peak at 190 nm, while β-sheets exhibit a positive peak near 195 nm and a negative one around 217 nm. americanpeptidesociety.org Random coils, in contrast, have less defined peaks in their CD spectra. americanpeptidesociety.org

This technique is particularly useful for monitoring conformational changes in peptides in response to environmental shifts such as pH, temperature, or the presence of binding partners. americanpeptidesociety.org The ability of CD spectroscopy to detect these subtle changes makes it an invaluable tool in studying peptide folding, stability, and interactions. americanpeptidesociety.org

| Secondary Structure | Typical CD Signal (Wavelength in nm) |

| α-helix | Negative peak at 222 nm, Positive peak at 190 nm |

| β-sheet | Negative peak at 217 nm, Positive peak at 195 nm |

| Random coil | Less defined peaks |

Fluorescence spectroscopy is a highly sensitive and non-invasive method used to study molecular interactions and the kinetics of self-assembly in peptides. researchgate.net The intrinsic fluorescence of certain amino acids, like tryptophan, can be used to probe the local environment and conformational changes within a peptide or protein. unito.it The position of the fluorescence emission maximum of tryptophan residues can vary significantly depending on their exposure to the solvent, providing information about protein folding and structure. unito.it

Furthermore, extrinsic fluorescent probes can be attached to peptides to study their interactions and assembly. acs.org A common application is in fluorescence-quenched enzyme substrates, where a fluorophore and a quencher are placed on either side of a cleavage site. sigmaaldrich.com The cleavage of the peptide by an enzyme separates the two, leading to an increase in fluorescence. sigmaaldrich.com This method is highly sensitive for probing protease activity and specificity. sigmaaldrich.com The efficiency of this process, known as Förster Resonance Energy Transfer (FRET), is dependent on the distance between the fluorophore and the quencher, which should ideally be between 10-100 Å. sigmaaldrich.com

| Fluorophore | Quencher | Application |

| EDANS | Dabcyl | Enzyme Substrates |

| Mca | Dnp | Enzyme Substrates |

| FAM | Dabcyl | Enzyme Substrates |

Microscopic Techniques for Morphological Assessment of Self-Assembled Architectures

Microscopy provides direct visualization of the higher-order structures formed by the self-assembly of peptides.

Transmission Electron Microscopy (TEM) is an essential technique for visualizing the morphology of self-assembled peptide structures, such as fibrillar networks and other nanostructures. researchgate.netnih.govmanchester.ac.uk TEM allows for the direct observation of the size, shape, and organization of these assemblies, providing crucial information about the self-assembly process. nih.gov For example, TEM has been used to observe the formation of β-sheet-rich, semiflexible nanofibrils in hydrogels formed by self-assembling peptides. nih.gov It can reveal details about the lateral association of fibers, which can influence the mechanical properties of the resulting hydrogel. manchester.ac.uk

Computational Approaches for Molecular and Supramolecular Modeling

Computational methods offer a powerful complement to experimental techniques, providing detailed insights at the atomic level.

Molecular Dynamics (MD) simulations are a computational tool used to study the conformational dynamics and interactions of molecules over time. nih.govmdpi.com By simulating the movement of atoms, MD can provide insights into the folding of peptides, their interactions with other molecules, and their self-assembly into larger structures. nih.govnih.gov These simulations have been instrumental in understanding the structure-activity relationships of cell-penetrating peptides and the mechanisms of peptide-membrane interactions. nih.gov For Fmoc-peptides, MD simulations can predict how the Fmoc group influences self-assembly through aromatic stacking and other non-covalent interactions, leading to the formation of structures like nanofibrils. researchgate.net The combination of MD simulations with machine learning techniques is an emerging approach that can significantly accelerate the prediction of structural ensembles for peptides. rsc.org

In Silico Prediction of Intermolecular Interactions and Binding Affinities

The prediction of how a molecule like Fmoc-D-4-Carbamoylphe and its subsequent peptide derivatives will interact with other molecules is a cornerstone of computational chemistry and drug design. In silico methods provide a powerful lens to foresee these interactions and estimate the strength of the binding, known as binding affinity. These predictions are crucial for understanding the potential biological activity and for the rational design of new therapeutic agents.

At the heart of these predictions are scoring functions, which are computational methods used to approximate the binding free energy of a ligand to a target protein. These functions take into account various components of molecular interactions, including:

Electrostatic interactions: These arise from the attraction or repulsion of charged or polarized atoms. The carbamoyl (B1232498) group (-CONH2) and the carboxylic acid group (-COOH) of this compound are significant contributors to its electrostatic potential, capable of forming strong hydrogen bonds.

Van der Waals interactions: These are short-range attractive or repulsive forces between atoms. The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) group provides a substantial surface area for van der Waals contacts.

Solvation effects: This component accounts for the energy change associated with removing the ligand and the protein's binding site from the solvent (typically water) and bringing them together.

Advanced computational models, including those leveraging machine learning and deep learning, are increasingly being employed to enhance the accuracy of binding affinity predictions. nih.gov These models can learn complex patterns from large datasets of known protein-ligand interactions and apply this knowledge to new, uncharacterized systems involving derivatives of this compound. By analyzing the structural features of the ligand and the protein's binding pocket, these methods can identify key interactions that are critical for binding. For instance, a deep learning model with an attention mechanism can highlight the specific chemical descriptors of a molecule that are most influential in determining its binding affinity. nih.gov

The ultimate goal of these in silico predictions is to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening. nih.gov

Structural Homology Modeling and Clustering for Derived Compounds

When the three-dimensional structure of a target protein is not experimentally available, homology modeling serves as a vital tool to generate a reliable structural model. nih.gov This technique is predicated on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures. nih.gov The process involves identifying a protein of known structure (the template) that has a high degree of sequence similarity to the target protein of interest for a peptide derived from this compound.

The fundamental steps of homology modeling are as follows:

Template Identification: Searching protein structure databases to find a suitable template with a high sequence identity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the three-dimensional coordinates of the target protein's backbone and side chains based on the aligned template structure.

Loop Modeling: In regions where the target and template sequences differ, particularly in loop regions, specialized algorithms are used to predict their conformation.

Model Refinement and Validation: The generated model is then refined to optimize its stereochemistry and energy, and its quality is assessed using various validation tools. nih.gov

Once a homology model of the target protein is built, peptides derived from this compound can be docked into the predicted binding site. This allows for a detailed analysis of the potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the peptide.

Furthermore, when dealing with a library of compounds derived from this compound, clustering analysis becomes an invaluable tool for organizing and interpreting the data. This computational technique groups molecules based on their structural or physicochemical similarities. By clustering the derived compounds, researchers can:

Identify representative compounds from each cluster for further experimental testing.

Understand the structure-activity relationship (SAR) by observing how changes in chemical structure within and between clusters affect binding affinity.

Explore the chemical diversity of the compound library.

Together, homology modeling and clustering provide a powerful computational framework for studying the interactions of novel peptides derived from this compound with their biological targets, even in the absence of experimentally determined structures. nih.gov This approach facilitates the rational design of new molecules with improved binding characteristics and potential therapeutic efficacy.

Applications of Fmoc D 4 Carbamoylphe in Advanced Peptide and Protein Engineering

Crafting Novel Peptides: Mimetics and Constrained Structures

The design and synthesis of peptide mimetics and conformationally constrained peptides represent a significant area of research where Fmoc-D-4-Carbamoylphe is making a substantial impact. By introducing this non-natural amino acid, scientists can create peptides with enhanced stability, specific shapes, and improved biological activity.

Engineering Biologically Active Peptide Analogues and Modulators

The incorporation of this compound is a key strategy in the development of biologically active peptide analogues. lookchem.comchemimpex.com These engineered molecules can mimic or modulate the function of natural peptides, offering potential therapeutic benefits. A notable application is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. medchemexpress.com For instance, the peptide mimetic Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph/4Amf(P)-D4Aph/D4Amf(Q)-Leu-ILys-Pro-DAla-NH2, which incorporates a derivative of this compound, demonstrates potent GnRH antagonist activity. medchemexpress.com Such antagonists are crucial in managing conditions like hormone-dependent cancers and endometriosis.

Another significant application lies in the development of somatostatin (B550006) receptor antagonists, which have potential as antidiabetic agents. lookchem.comchemicalbook.com By using this compound as a building block, researchers can synthesize peptides that regulate insulin (B600854) secretion and glucose metabolism. lookchem.com

Modulating Specific Receptor Interactions with this compound

The strategic placement of this compound within a peptide sequence can significantly influence its interaction with specific biological receptors. netascientific.com The carbamoyl (B1232498) group, in particular, can form stable interactions, enhancing the binding affinity and specificity of the peptide for its target. netascientific.comresearchgate.net This is critical in designing targeted therapies that act on specific cellular pathways, potentially increasing efficacy while minimizing off-target effects. chemimpex.com

The ability to create conformationally constrained peptides is also vital for receptor interaction. nih.govmdpi.com Most cell-penetrating peptides (CPPs), for example, are disordered in solution but adopt a helical structure upon interacting with a cell membrane, a crucial step for their entry into the cell. nih.gov By using building blocks like this compound, researchers can pre-organize peptides into specific conformations, enhancing their ability to interact with and penetrate target cells. nih.govnih.gov

Illuminating Biology: Peptide-Based Probes

This compound is instrumental in the development of peptide-based probes for biochemical and biophysical studies. These probes, often labeled with fluorescent dyes, allow researchers to visualize and track biological processes in real-time. nih.govnih.govbeilstein-journals.org For example, fluorescently labeled peptides can be used to study bacterial biofilms, providing insights into their structure and development. nih.gov The synthesis of these probes often relies on Fmoc solid-phase peptide chemistry, where the Fmoc protecting group plays a crucial role in the sequential addition of amino acids. nih.govnih.gov

Building Bridges: Bioconjugation Strategies

Bioconjugation, the process of linking biomolecules, is a powerful technique for creating targeted therapies and diagnostic tools. chemimpex.comnetascientific.com this compound can be utilized in these strategies to attach peptides to other molecules, such as drugs or imaging agents. chemimpex.comnetascientific.comnih.gov This approach enhances the delivery of therapeutic agents to specific cells or tissues, improving their effectiveness and reducing systemic toxicity. nih.govnih.gov

Understanding the "Why": Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of peptides. nih.govmdpi.com These studies systematically modify the peptide's structure and evaluate the impact on its function. The unique properties of this compound make it a valuable component in such investigations.

The Critical Role of the Carbamoyl Group

The carbamoyl group of this compound plays a significant role in molecular recognition and biological function. netascientific.comresearchgate.net This polar group can participate in hydrogen bonding, which is crucial for the specific binding of a peptide to its receptor. biorxiv.org The presence and orientation of the carbamoyl group can dramatically affect the peptide's binding affinity and selectivity. researchgate.net Understanding this relationship is key to designing more potent and specific peptide-based drugs.

Stereochemical Influence of D-Configuration on Derived Peptide Activity

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide and protein engineering, offering a powerful tool to modulate pharmacological properties. Among these, the substitution of a canonical L-amino acid with its D-enantiomer, such as the use of Fmoc-D-4-Carbamoylphenylalanine, introduces profound changes rooted in stereochemistry that significantly influence the resulting peptide's biological activity. This influence is primarily manifested through two interconnected effects: altered proteolytic stability and modified conformational topology.

The introduction of a D-amino acid into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. frontiersin.orgqub.ac.ukfrontiersin.org Proteases, the enzymes responsible for peptide and protein breakdown in biological systems, are inherently chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov Consequently, a peptide containing a D-4-Carbamoylphenylalanine residue at or near a cleavage site becomes a poor substrate for these enzymes. frontiersin.orgnih.gov This steric hindrance leads to a marked increase in the peptide's resistance to proteolysis, extending its half-life in plasma and other biological matrices. frontiersin.orgplos.org This enhanced stability is a critical attribute for therapeutic peptides, as a longer duration of action can be achieved.

Beyond improving stability, the D-configuration of the 4-carbamoylphenylalanine residue imposes significant conformational constraints on the peptide backbone. mdpi.com The side chain of a D-amino acid projects in a different direction relative to the peptide backbone compared to its L-counterpart, which can disrupt established secondary structures like α-helices and β-sheets. mdpi.comnih.gov This structural perturbation is not inherently negative; it can be strategically employed to fine-tune the three-dimensional shape of the peptide to optimize its interaction with a biological target. The carbamoyl group at the para-position of the phenyl ring, with its capacity for hydrogen bonding, further contributes to these conformational dynamics and can influence the peptide's solubility and binding affinity.

The ultimate effect of D-amino acid incorporation on bioactivity depends heavily on the specific peptide and the position of the substitution. nih.gov In instances where the native L-conformation is essential for high-affinity binding to a receptor, substitution with D-4-Carbamoylphenylalanine may lead to a reduction or complete loss of activity. nih.gov Conversely, if proteolytic degradation is the primary limiter of the parent peptide's efficacy, the enhanced stability afforded by the D-isomer can lead to a significant net increase in observed activity, even if the binding affinity is slightly reduced. frontiersin.org In some cases, the altered conformation can even lead to a change in function, for instance, converting a receptor agonist into an antagonist. researchgate.net Research on opioid peptides, for example, has shown that replacing the N-terminal L-tyrosine with a structurally similar non-proteinogenic acid can result in potent opioid antagonists. researchgate.net

The following table provides a conceptual illustration of how substituting L-4-Carbamoylphenylalanine with its D-isomer in a hypothetical bioactive peptide might influence its key properties, based on established principles of D-amino acid incorporation.

| Property | Peptide with L-4-Carbamoylphenylalanine | Peptide with D-4-Carbamoylphenylalanine | Rationale for Change |

|---|---|---|---|

| Proteolytic Stability (t1/2 in plasma) | Low (e.g., <10 min) | High (e.g., >60 min) | D-amino acid is not recognized by proteases, preventing enzymatic cleavage. frontiersin.orgnih.gov |

| Secondary Structure | Defined (e.g., α-helical) | Altered or disrupted | The D-configuration alters the peptide backbone's phi-psi angles, impacting regular secondary structure formation. mdpi.comnih.gov |

| Receptor Binding Affinity (Kd) | High (Low Kd) | Variable (Potentially lower) | The change in 3D conformation can reduce the complementarity between the peptide and its binding site. |

| Biological Activity (in vivo) | Moderate | Potentially Higher | The significant increase in stability and bioavailability can outweigh a moderate loss in binding affinity, leading to improved overall efficacy. frontiersin.org |

Supramolecular Chemistry and Self Assembly Properties of Fmoc D 4 Carbamoylphe Containing Peptides

Fundamental Mechanisms Governing Self-Assembly in Fmoc-Peptides

The spontaneous organization of Fmoc-peptides into hierarchical structures is a complex process governed by a delicate balance of multiple non-covalent interactions. These interactions, acting in concert, dictate the pathway of assembly and the morphology of the final supramolecular architectures.

Role of Aromatic π-π Stacking Interactions in Driving Fibril Formation

A primary driving force for the self-assembly of Fmoc-peptides is the π-π stacking interaction between the aromatic fluorenyl groups of the Fmoc moiety. These interactions are crucial for the initial molecular recognition and subsequent organization into one-dimensional fibrillar structures. The extensive π-system of the fluorenyl group facilitates strong, directional stacking, which provides both energetic stabilization and structural order to the assembling system. nih.govnih.gov In peptides containing Fmoc-D-4-Carbamoylphe, the phenyl ring of the amino acid side chain can also participate in π-π stacking, further reinforcing the stability of the fibrillar core. Studies on various Fmoc-peptide systems have demonstrated that these stacking interactions are a key determinant in the formation of the characteristic cross-β sheet structures found in amyloid-like fibrils.

Contribution of Intermolecular Hydrogen Bonding Networks to Self-Assembled Architectures

The presence of the carbamoyl (B1232498) group (-CONH2) in this compound introduces additional sites for hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, enabling the formation of more complex and potentially more stable hydrogen bonding networks between adjacent peptide molecules. This enhanced hydrogen bonding capability can significantly influence the self-assembly process, potentially leading to more robust and well-ordered nanostructures.

Hydrophobic Interactions and Their Influence on Self-Assembly Pathways

Hydrophobic interactions are another significant contributor to the self-assembly of Fmoc-peptides. The large, nonpolar surface area of the Fmoc group, along with the hydrophobic nature of the D-4-carbamoylphenylalanine side chain, drives the sequestration of these moieties away from the aqueous environment. This hydrophobic collapse is a key initial step that brings the peptide molecules into close proximity, facilitating the more specific π-π stacking and hydrogen bonding interactions that lead to ordered fibril formation. The interplay between hydrophobic forces and the more directional interactions ultimately dictates the morphology and stability of the resulting supramolecular structures.

Formation of Hierarchical Supramolecular Nanostructures

The interplay of the aforementioned non-covalent forces leads to the hierarchical organization of this compound-containing peptides into well-defined nanoscale architectures. These structures often exhibit properties that are highly dependent on the specific amino acid sequence and the environmental conditions.

Self-Assembly into Defined Nanofibers and Fibrillar Networks

Under appropriate conditions, peptides incorporating this compound are expected to self-assemble into long, uniform nanofibers. This process typically begins with the formation of β-sheet-rich filaments, which then associate laterally to form mature fibrils. The dimensions and morphology of these nanofibers can be influenced by factors such as peptide concentration, pH, and ionic strength. Electron microscopy studies of various Fmoc-peptide systems have revealed the formation of intricate fibrillar networks, which are the basis for the macroscopic properties of these materials, such as hydrogelation. nih.govacs.org

Hydrogelation Properties and Kinetics of Fmoc-Peptide Assemblies

A hallmark of many self-assembling Fmoc-peptides is their ability to form hydrogels at low concentrations. These hydrogels consist of a three-dimensional network of entangled nanofibers that immobilize a large amount of water. The hydrogelation process is a direct consequence of the hierarchical self-assembly of the peptide building blocks.

The kinetics of hydrogelation and the mechanical properties of the resulting hydrogel are highly tunable. For instance, the introduction of the carbamoyl group in this compound can be expected to influence the critical gelation concentration (CGC) and the viscoelastic properties of the hydrogel. The additional hydrogen bonding capacity may lead to a lower CGC and a more rigid hydrogel compared to peptides with less functionalized side chains. Rheological studies are crucial for characterizing the mechanical strength and stability of these hydrogels.

| Property | Typical Range for Fmoc-Peptide Hydrogels | Expected Influence of this compound |

| Critical Gelation Concentration (CGC) | 0.1 - 2.0 wt% | Potentially lower due to enhanced H-bonding |

| Storage Modulus (G') | 10² - 10⁵ Pa | Potentially higher, indicating a stiffer gel |

| Fiber Diameter | 5 - 30 nm | Dependent on specific assembly conditions |

Engineering of Tunable Nanoarchitectures, Including Nanotubes and Nanoribbons

The self-assembly of Fmoc-amino acids and short peptides is a versatile method for fabricating a variety of functional nanomaterials. researchgate.net The process is largely driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.netmdpi.com This leads to the formation of diverse and tunable nanoarchitectures such as nanofibers, nanotubes, and nanoribbons.

While extensive research has focused on Fmoc-diphenylalanine (Fmoc-FF) as a model system for self-assembly, the principles can be extended to other Fmoc-amino acid derivatives, including this compound. researchgate.netnih.gov The presence of the carbamoyl group at the para position of the phenylalanine ring in this compound introduces an additional hydrogen bonding moiety. This functional group can participate in intermolecular hydrogen bonding, further stabilizing the self-assembled structures and potentially influencing the resulting morphology.

The engineering of these nanoarchitectures is highly dependent on the specific amino acid sequence and the conditions under which self-assembly is initiated. For instance, the stereochemistry of the amino acids plays a crucial role, with D-isomers often being used to create structures that are resistant to enzymatic degradation, a desirable property for biomedical applications. researchgate.net The concentration of the peptide solution is another critical factor; above a certain critical concentration, the peptide molecules aggregate to form the initial nuclei that grow into larger fibrillar structures.

Table 1: Factors Influencing the Nanoarchitecture of Fmoc-Peptide Assemblies

| Factor | Influence on Nanoarchitecture |

| Peptide Concentration | Determines the onset of self-assembly and can affect the density and bundling of nanofibers. |

| Amino Acid Sequence | The specific side chains influence intermolecular interactions, dictating the packing and morphology of the assembly. |

| Stereochemistry (D- vs. L-amino acids) | Affects the chirality of the assembled structures and their stability against enzymatic degradation. researchgate.net |

| Functional Groups | Additional moieties, like the carbamoyl group in this compound, can introduce new non-covalent interactions, altering the final structure. |

The resulting nanotubes and nanoribbons from these self-assembly processes can exhibit remarkable properties, such as high aspect ratios and significant mechanical strength, making them suitable for a range of applications.

Environmental Responsiveness of this compound Self-Assemblies

A key feature of supramolecular assemblies derived from Fmoc-peptides is their responsiveness to external environmental stimuli. This "smart" behavior allows for the dynamic control over their formation, disassembly, and morphology, which is crucial for applications in areas like controlled drug release and injectable biomaterials.

The self-assembly of Fmoc-peptide derivatives is highly sensitive to changes in pH, temperature, and the ionic strength of the surrounding medium. These factors can alter the protonation state of ionizable groups within the peptide, modulate the strength of non-covalent interactions, and screen electrostatic repulsions, thereby influencing the morphology and stability of the resulting nanostructures.

For peptides containing this compound, the carbamoyl group itself is not ionizable within a typical physiological pH range. However, the terminal carboxyl and amino groups of the peptide are. Changes in pH will alter their charge, affecting the electrostatic balance and, consequently, the self-assembly process. For example, adjusting the pH can trigger the formation or dissolution of hydrogels composed of Fmoc-peptides. nih.gov

Temperature also plays a significant role. Increasing the temperature can disrupt the non-covalent interactions, particularly hydrogen bonds, leading to the disassembly of the nanostructures. This thermo-reversibility is a valuable property for creating injectable hydrogels that can be administered as a liquid at a lower temperature and then form a solid scaffold at body temperature.

The ionic strength of the solution, controlled by the concentration of salts, can modulate the electrostatic interactions between charged peptide molecules. An increase in ionic strength can screen repulsive forces, promoting self-assembly and leading to the formation of more ordered and stable structures. nih.gov

The choice of solvent is a critical parameter that profoundly influences the supramolecular ordering of Fmoc-peptides. The polarity and hydrogen-bonding capacity of the solvent can affect the solubility of the peptide and the relative strength of the intermolecular interactions driving self-assembly.

In the case of this compound, the presence of the polar carbamoyl group may enhance its solubility in more polar solvents. The self-assembly process is often initiated by a change in solvent composition, such as by adding a non-solvent or by dissolving the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then introducing an aqueous buffer. mdpi.com This solvent-switching technique triggers the precipitation and subsequent self-organization of the peptide molecules into well-defined nanostructures. The kinetics of this process and the final morphology of the assembly can be finely tuned by controlling the solvent ratio and the rate of mixing.

Integration of this compound Self-Assemblies in Biomimetic Systems

The ability of Fmoc-peptide derivatives to self-assemble into nanofibrous networks that mimic the native extracellular matrix (ECM) makes them highly attractive for biomedical applications, particularly in tissue engineering and regenerative medicine.

The extracellular matrix is a complex, three-dimensional network of protein fibers that provides structural support to cells and regulates their behavior. Self-assembled peptide scaffolds can replicate the physical structure of the ECM, creating a supportive environment for cell adhesion, proliferation, and differentiation. nih.gov

Peptides containing this compound can be designed to form such biomimetic scaffolds. The nanofibrous architecture created by their self-assembly provides a high surface area for cell attachment. Furthermore, the carbamoyl group can potentially engage in specific hydrogen-bonding interactions with cell surface receptors or other ECM components, enhancing the bioactivity of the scaffold. By co-assembling this compound with other Fmoc-amino acids or with peptides containing specific bioactive motifs (e.g., cell-adhesion sequences like RGD), it is possible to create multifunctional scaffolds with tailored biological properties. nih.gov

The development of advanced biomaterial scaffolds based on self-assembling peptides is a rapidly advancing area of research. These scaffolds serve as powerful tools for studying cell-matrix interactions, modeling diseases, and developing new therapeutic strategies.

Hydrogels formed from this compound-containing peptides can be used to create three-dimensional cell culture models that more accurately mimic the in vivo environment compared to traditional two-dimensional cell culture. nih.gov The mechanical properties of these hydrogels, such as their stiffness, can be tuned to match that of specific tissues, allowing researchers to investigate the effects of mechanical cues on cell behavior.

Table 2: Applications of Fmoc-Peptide Based Biomaterial Scaffolds

| Application Area | Description |

| Tissue Engineering | Providing a synthetic ECM for the growth and regeneration of tissues such as bone, cartilage, and neural tissue. nih.gov |

| Drug Delivery | Encapsulating and providing sustained release of therapeutic agents. rsc.org |

| 3D Cell Culture | Creating more physiologically relevant models for studying cell biology and disease. nih.gov |

| Wound Healing | Forming a protective and regenerative barrier over wounds. |

The versatility and tunability of self-assembling systems based on this compound and related peptides offer immense potential for the creation of sophisticated biomaterials that can advance both fundamental biological research and clinical applications.

Advanced Analytical and Methodological Developments for Fmoc D 4 Carbamoylphe Research

Quantitative Determination of Fmoc-D-4-Carbamoylphe Derivatives and Their Loading on Solid Supports

A critical step in solid-phase peptide synthesis (SPPS) is the accurate determination of the loading of the first Fmoc-protected amino acid onto the solid support. This value dictates the stoichiometry of subsequent coupling reactions and is essential for calculating the final yield. The most common method for quantifying the loading of this compound on a resin relies on the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the spectrophotometric measurement of the resulting dibenzofulvene (DBF) adduct. researchgate.netsigmaaldrich.cn

The procedure involves treating a precisely weighed sample of the dried this compound-loaded resin with a solution of a secondary amine, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.govscielo.org.mx An alternative and highly reproducible reagent is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at a concentration of 2% in DMF. researchgate.net The basic conditions facilitate the quantitative cleavage of the Fmoc group, which then reacts with the amine to form a stable DBF-piperidine or DBF-DBU adduct. This adduct exhibits strong UV absorbance, allowing for its quantification. scielo.org.mxbiotage.com

The concentration of the adduct, and therefore the initial loading of this compound on the resin, is determined using the Beer-Lambert law. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the specific adduct. For the dibenzofulvene-piperidine adduct, measurements are typically taken at approximately 301 nm. biotage.compeptide.com However, studies have shown that measuring the absorbance at a secondary peak around 289.8 nm can reduce the impact of wavelength inaccuracies. nih.gov

The loading (L) in millimoles per gram (mmol/g) is calculated using the following formula:

L (mmol/g) = (A × V × d) / (ε × w × m) peptide.com

Where:

A is the absorbance at the specific wavelength.

V is the volume of the cleavage solution in liters.

d is the dilution factor, if any.

ε is the molar extinction coefficient of the DBF adduct in L·mol⁻¹·cm⁻¹.

w is the path length of the cuvette in cm (typically 1 cm).

m is the mass of the dried resin in grams.

The accuracy of this method is highly dependent on the precise value of the molar extinction coefficient used. Different values have been reported in the literature, which can lead to variations in the calculated loading. nih.gov

Table 1: Molar Extinction Coefficients for Dibenzofulvene Adducts in DMF

| Adduct | Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Reference |

| Dibenzofulvene-piperidine | 301 | 7800 | scielo.org.mx |

| Dibenzofulvene-piperidine | 289.8 | 6089 | nih.gov |

| Dibenzofulvene-DBU | 304 | 7624 | researchgate.net |

Chromatographic and Mass Spectrometric Techniques for High-Resolution Purity Assessment and Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for assessing the purity and confirming the identity of this compound and peptides containing this amino acid.

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids. The technique separates the compound of interest from any impurities based on their hydrophobicity. A C18 stationary phase is commonly used with a mobile phase consisting of a gradient of an organic solvent (typically acetonitrile) and water, often with an acid modifier like trifluoroacetic acid (TFA). scielo.org.mx Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc-protecting group provides a strong chromophore with a characteristic absorbance spectrum. researchgate.net The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

For unequivocal identification and characterization, HPLC is often coupled with mass spectrometry (LC-MS). Electrospray ionization (ESI) is a soft ionization technique that allows the transfer of intact molecules from the liquid phase to the gas phase with minimal fragmentation. This enables the determination of the molecular weight of this compound with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the molecular ion of interest is selected and subjected to fragmentation, a process known as collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For Fmoc-amino acids, specific fragmentation patterns can be observed, allowing for unambiguous identification. nih.gov For instance, the derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) yields specific fragment ions that can be used for multiple reaction monitoring (MRM), a highly sensitive and selective quantification method. nih.gov

Table 2: Typical Parameters for RP-HPLC Analysis of Fmoc-Amino Acids

| Parameter | Value/Description | Reference |

| Column | C18, e.g., Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) | scielo.org.mx |

| Mobile Phase A | Water with 0.1% TFA | scielo.org.mx |

| Mobile Phase B | Acetonitrile with 0.1% TFA | scielo.org.mx |

| Gradient | Linear gradient of Mobile Phase B | scielo.org.mx |

| Flow Rate | 1.0 mL/min | scielo.org.mx |

| Detection | UV at 302 nm | scielo.org.mx |

Novel Approaches for Amino Acid Analysis in Complex Peptide Mixtures

The analysis of amino acids within complex peptide mixtures, such as those resulting from peptide synthesis or biological samples, presents a significant analytical challenge. Novel methods are continuously being developed to enhance sensitivity, selectivity, and throughput.

One advanced approach involves the pre-column derivatization of amino acids with Fmoc-Cl, followed by analysis using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). nih.gov This method allows for the rapid and sensitive detection of amino acids. The derivatization is quick, and the resulting Fmoc-amino acid derivatives can be efficiently purified from the sample matrix using solid-phase extraction (SPE). nih.gov The use of MS/MS with MRM allows for the highly specific detection and quantification of each amino acid, even in complex matrices, with detection limits reaching the femtomole level. nih.gov

Another area of development is in the methods used to overcome challenges in the synthesis of "difficult" peptide sequences, which can be prone to aggregation. The O-acyl isopeptide method is one such strategy. nih.gov In this approach, the peptide is initially synthesized as a more soluble depsipeptide derivative. After purification, a spontaneous O-to-N acyl migration at a neutral pH yields the native peptide. nih.gov The analytical techniques described above, particularly LC-MS, are crucial for monitoring the efficiency of both the initial synthesis and the subsequent acyl migration to ensure the final peptide is of high purity.

Furthermore, advancements in mass spectrometry instrumentation, such as high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR), provide exceptional mass accuracy and resolution. This allows for the confident identification of peptides and their modifications, including the incorporation of unnatural amino acids like this compound, even in very complex mixtures without the need for extensive chromatographic separation.

Table 3: Comparison of Analytical Techniques for Amino Acid Analysis

| Technique | Principle | Advantages | Common Application |

| UV-Vis Spectrophotometry | Measures absorbance of DBF adduct after Fmoc cleavage. | Simple, cost-effective, robust. | Quantification of resin loading. |

| RP-HPLC-UV | Separates compounds based on hydrophobicity; UV detection. | High resolution, quantitative. | Purity assessment of Fmoc-amino acids. |

| LC-MS | Couples HPLC separation with mass-based detection. | Provides molecular weight information, high specificity. | Identification and purity analysis of peptides. |

| LC-MS/MS | Selects and fragments ions for structural elucidation. | Unambiguous identification, sensitive quantification (MRM). | Characterization of amino acids and peptides in complex mixtures. |

Future Directions and Emerging Research Avenues for Fmoc D 4 Carbamoylphe

Exploration of Novel Synthetic Pathways for Derivatization and Functionalization

The future of Fmoc-D-4-Carbamoylphe research is intrinsically linked to the development of innovative synthetic methodologies that allow for precise chemical modifications. While the core structure is well-defined, its utility can be vastly expanded through targeted derivatization and functionalization.

Current derivatization of amino acids often involves the use of reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for the protection of amino groups. nih.govresearchgate.net This established method provides a robust foundation for peptide synthesis. nih.gov Future research will likely focus on developing more efficient and selective derivatization techniques. For instance, enzymatic catalysis offers a green and highly specific alternative to traditional chemical methods for peptide bond formation and modification. researchgate.net The exploration of enzyme-catalyzed reactions could lead to novel this compound derivatives with unique properties.

Furthermore, the carbamoyl (B1232498) group on the phenyl ring presents a key site for functionalization. Research into the synthesis of analogues of this compound could involve modifying this group to introduce new functionalities. nih.gov For example, it could be converted to other functional groups or used as a handle for bioconjugation, allowing the attachment of therapeutic agents, imaging probes, or targeting ligands. The development of solid-phase synthesis strategies tailored for such modifications will be crucial for the efficient production of a diverse library of this compound-containing peptides. nih.gov

Future synthetic strategies may also draw inspiration from retrosynthesis models coupled with prioritization scoring algorithms. researchgate.net These computational tools can predict novel and promising synthetic pathways for producing desired chemical derivatives, potentially accelerating the discovery of new this compound-based molecules with enhanced functionalities. researchgate.net

A summary of potential derivatization and functionalization strategies is presented in the table below.

| Strategy | Potential Outcome | Relevant Research Context |

| Enzymatic Catalysis | Greener synthesis, high specificity in peptide bond formation. | General trend in peptide chemistry towards biocatalysis. researchgate.net |

| Carbamoyl Group Modification | Introduction of new functional groups for bioconjugation. | Synthesis of peptide analogues with modified side chains. nih.gov |

| Advanced Solid-Phase Synthesis | Efficient production of diverse peptide libraries. | Established methods for solid-phase peptide synthesis. nih.gov |

| Computational Pathway Prediction | Accelerated discovery of novel derivatives. | Use of retrosynthesis models in chemical synthesis. researchgate.net |

Advanced Integration of this compound in Smart Biofunctional Materials

The self-assembly of Fmoc-protected amino acids into hydrogels and other nanostructures is a field of intense research, with significant potential for creating "smart" biofunctional materials. nih.govrsc.org These materials can respond to external stimuli such as pH, temperature, or specific biomolecules, making them ideal for applications in drug delivery, tissue engineering, and diagnostics. mdpi.comnih.gov

The integration of this compound into such materials is a promising future direction. The carbamoyl group could participate in hydrogen bonding networks, influencing the mechanical properties and stability of the resulting hydrogels. The D-amino acid configuration can confer resistance to enzymatic degradation, a desirable trait for in vivo applications. researchgate.net

Future research will likely focus on creating multicomponent hydrogels where this compound is combined with other molecules, such as polysaccharides or other peptides, to create hybrid materials with tunable properties. nih.govcnr.itresearchgate.net For example, combining it with cationic peptides could enhance cell adhesion and proliferation in tissue engineering scaffolds. cnr.it The resulting hydrogels could be designed to be injectable, allowing for minimally invasive delivery of therapeutic agents. researchgate.net

The development of this compound-based nanogels also represents an exciting frontier. These nanoscale hydrogel particles could be engineered for targeted drug delivery, potentially improving the efficacy and reducing the side effects of cancer therapies. The principles of self-assembly that govern the formation of hydrogels from Fmoc-diphenylalanine could be applied and extended to this compound to create novel drug delivery systems. researchgate.net

| Material Type | Potential Application | Key Features |

| Stimuli-Responsive Hydrogels | Controlled drug release, tissue engineering scaffolds. | Responsive to pH, temperature, or biomolecules. nih.govmdpi.com |

| Multicomponent Hydrogels | Enhanced biocompatibility and mechanical properties. | Combination with polysaccharides or other peptides. nih.govcnr.it |

| Injectable Hydrogels | Minimally invasive drug delivery and cell therapy. | Shear-thinning and self-healing properties. researchgate.net |

| Nanogels | Targeted drug delivery. | Nanoscale particles for improved pharmacokinetics. |

Interdisciplinary Research at the Interface of Computational Chemistry and Experimental Systems

The synergy between computational modeling and experimental work is becoming increasingly vital in materials science. For this compound, this interdisciplinary approach holds the key to understanding and predicting its behavior at the molecular level, thereby guiding the rational design of new materials.

Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly process of this compound, revealing the specific non-covalent interactions that drive the formation of nanostructures. nih.govnih.gov Computational studies on similar Fmoc-dipeptides have already shed light on the importance of π-π stacking of the Fmoc groups and hydrogen bonding in stabilizing fibril structures. nih.gov Such simulations can be used to predict how modifications to the chemical structure of this compound, such as alterations to the carbamoyl group, would affect its self-assembly and the properties of the resulting materials.

Coarse-grained and atomistic MD simulations, combined with semi-empirical quantum mechanical calculations, can be employed to study the formation of fibers and other aggregates from peptides containing this compound. rsc.org These computational approaches can help determine critical concentrations for self-assembly and elucidate the stabilizing forces within the assembled structures. rsc.org

By integrating these computational predictions with experimental characterization techniques—such as transmission electron microscopy (TEM), circular dichroism (CD), and Fourier-transform infrared spectroscopy (FTIR)—researchers can build a comprehensive understanding of the structure-property relationships of this compound-based materials. nih.gov This integrated approach will accelerate the development of novel biomaterials with precisely tailored functionalities.

| Computational Technique | Information Gained | Experimental Correlation |

| Molecular Dynamics (MD) Simulations | Self-assembly mechanisms, intermolecular interactions. nih.govnih.gov | TEM, AFM to visualize nanostructures. mdpi.com |

| Coarse-Grained Simulations | Prediction of aggregation and fiber formation. rsc.org | Light scattering to determine aggregate size. |

| Quantum Mechanical Calculations | Stability of π-stacking configurations. rsc.org | UV-Vis and fluorescence spectroscopy. |

| Retrosynthesis Modeling | Prediction of novel synthetic pathways. researchgate.net | Experimental synthesis and characterization. |

常见问题

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer : Racemization occurs under basic conditions (e.g., piperidine). Minimize by using low-temperature deprotection (0–4°C) and coupling additives like Oxyma Pure. For D-amino acids, confirm enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) with a mobile phase of acetonitrile/0.1% TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。